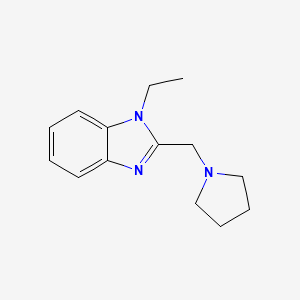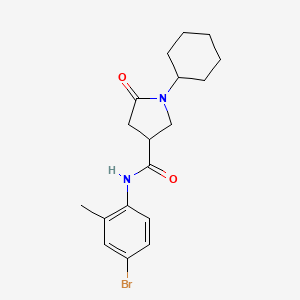
1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole
Vue d'ensemble
Description
1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of benzimidazole derivatives and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole is not fully understood. However, it is believed to modulate various biological processes by binding to specific receptors. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has also been shown to modulate the activity of the immune system by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has also been shown to modulate the activity of the immune system by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole in lab experiments is its ability to modulate various biological processes. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been shown to have potential therapeutic properties in the treatment of autoimmune diseases, inflammatory disorders, and cancer. However, one of the limitations of using 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole to minimize toxicity.
Orientations Futures
There are several future directions for research on 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole. One area of research is the development of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the identification of specific receptors and signaling pathways that are modulated by 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole. This will help to understand the mechanism of action of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole and identify potential targets for therapeutic intervention. Finally, further research is needed to determine the efficacy and safety of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole in clinical trials for the treatment of autoimmune diseases, inflammatory disorders, and cancer.
Conclusion
In conclusion, 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been studied for its ability to modulate various biological processes, including the immune system and cancer cells. The mechanism of action of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole is not fully understood, but it is believed to modulate specific receptors and signaling pathways. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has various biochemical and physiological effects, but further research is needed to determine its optimal dosage and administration to minimize toxicity. There are several future directions for research on 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole, including the development of 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole derivatives and the identification of specific receptors and signaling pathways.
Applications De Recherche Scientifique
1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been studied for its potential therapeutic properties in various scientific research applications. One of the primary areas of research has been its ability to modulate the immune system. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been shown to inhibit the production of inflammatory cytokines and promote the production of anti-inflammatory cytokines. This makes 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has also been studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been suggested as a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
1-ethyl-2-(pyrrolidin-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-17-13-8-4-3-7-12(13)15-14(17)11-16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYPNNBYLFKRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4388777.png)
![4-{3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4388782.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4388807.png)

![ethyl 2-{[(benzylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388817.png)
![{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388818.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4388819.png)
![2,2'-{[(1-methyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B4388839.png)


![4-[benzyl(methyl)amino]-3-oxo-2-phenylbutanenitrile](/img/structure/B4388845.png)
![N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4388860.png)

![N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4388871.png)